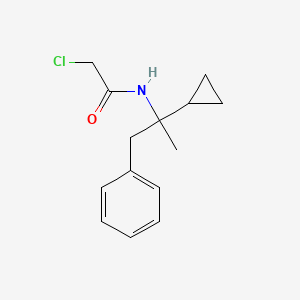
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is a chemical compound with the molecular formula C14H18ClNO It is characterized by the presence of a chloroacetamide group attached to a cyclopropyl-phenylpropan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-cyclopropyl-1-phenylpropan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher production rates.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed in anhydrous solvents to achieve selective reduction.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups, such as amides, thioethers, and ethers.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Amine derivatives.
科学的研究の応用
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The cyclopropyl-phenylpropan-2-yl moiety may contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Similar in structure but lacks the phenylpropan-2-yl group.
N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide: Similar but lacks the chloro group.
2-Chloro-N-(2-phenylpropan-2-yl)acetamide: Similar but lacks the cyclopropyl group.
Uniqueness
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is unique due to the combination of the chloroacetamide group with the cyclopropyl-phenylpropan-2-yl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-14(12-7-8-12,16-13(17)10-15)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUQOBHWFLBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













